molecular formula C10H19NO3 B038963 2-(Hexanoylamino)butanoic acid CAS No. 121428-72-6

2-(Hexanoylamino)butanoic acid

Cat. No.: B038963
CAS No.: 121428-72-6
M. Wt: 201.26 g/mol
InChI Key: KMYCWXDNJSZPOM-UHFFFAOYSA-N
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Description

2-(Hexanoylamino)butanoic acid is a substituted butanoic acid derivative featuring a hexanoyl group (a six-carbon acyl chain) attached to the amino group at the second carbon of the butanoic acid backbone. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.27 g/mol.

Properties

CAS No.

121428-72-6

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

2-(hexanoylamino)butanoic acid

InChI

InChI=1S/C10H19NO3/c1-3-5-6-7-9(12)11-8(4-2)10(13)14/h8H,3-7H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

KMYCWXDNJSZPOM-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC(CC)C(=O)O

Canonical SMILES

CCCCCC(=O)NC(CC)C(=O)O

Synonyms

Butanoic acid, 2-[(1-oxohexyl)amino]-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(Hexanoylamino)butanoic acid with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
2-(Hexanoylamino)butanoic acid C₁₀H₁₉NO₃ 201.27 Hexanoylamino at C2 Hydrophobic; potential drug intermediate N/A
2-Amino-2-methylbutanoic acid C₅H₁₁NO₂ 117.15 Methyl at C2, amino at C2 Branched-chain amino acid analog
2-(Benzylamino)-3-methylbutanoic acid hydrochloride C₁₂H₁₈ClNO₂ 243.73 Benzylamino at C2, methyl at C3 Pharmaceutical intermediate (e.g., chiral building block)
2-Oxobutanoic acid C₄H₆O₃ 102.09 Keto group at C2 Metabolic intermediate (e.g., in Krebs cycle)
2-Hexadecanamido-4-(methylsulfanyl)butanoic acid C₂₁H₃₉NO₃S 409.61 Hexadecanamido at C2, methylsulfanyl at C4 Lipid metabolism studies
2-Ethyl-2-(hydroxymethyl)butanoic acid C₇H₁₄O₃ 146.19 Ethyl and hydroxymethyl at C2 Polymer precursor; biodegradable plastics

Key Differences and Implications

Hydrophobicity and Solubility: The hexanoyl group in 2-(Hexanoylamino)butanoic acid increases lipophilicity compared to 2-amino-2-methylbutanoic acid (logP ~1.5 vs. ~0.5) . This may reduce aqueous solubility but enhance membrane permeability. In contrast, 2-Oxobutanoic acid (logP ~-0.5) is highly polar due to its keto group, favoring solubility in biological fluids .

Biological Activity: 2-(Benzylamino)-3-methylbutanoic acid hydrochloride () demonstrates the role of aromatic substituents in targeting specific enzymes or receptors, such as proteases or transporters. 2-Hexadecanamido-4-(methylsulfanyl)butanoic acid () highlights how long-chain acyl groups and sulfur-containing moieties can modulate lipid metabolism or act as enzyme inhibitors.

Synthetic Utility: 2-Ethyl-2-(hydroxymethyl)butanoic acid () is used in polymer chemistry due to its branched structure and hydroxyl group, enabling crosslinking reactions. The hexanoylamino group in the target compound may serve as a prodrug linker, enhancing drug delivery through increased lipophilicity.

Research Findings and Data Gaps

  • Thermodynamic Properties: No direct data on melting point, boiling point, or pKa of 2-(Hexanoylamino)butanoic acid are available. These can be estimated using computational tools (e.g., ACD/Labs) or inferred from analogs.
  • Biological Studies: suggests that acylated amino acids are relevant in metabolic pathways, but targeted studies on the hexanoyl variant are needed.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Hexanoylamino)butanoic acid, and how do reaction conditions influence yield?

  • Methodology : A common approach involves coupling hexanoyl chloride with 2-aminobutanoic acid under Schotten-Baumann conditions. Reaction parameters such as temperature (0–5°C for exothermic control), pH (maintained alkaline with NaHCO₃ or NaOH), and stoichiometric ratios (1:1.2 amine:acyl chloride) are critical for minimizing side reactions like hydrolysis of the acyl chloride . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol) can improve yields.
  • Yield Factors : Excess acyl chloride, controlled pH, and rapid mixing reduce dimerization or over-acylation. Evidence from similar amide syntheses suggests yields of 70–85% under optimized conditions .

Q. How should researchers characterize the purity and structural integrity of 2-(Hexanoylamino)butanoic acid?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the hexanoylamino group (δ ~2.2 ppm for CH₂ adjacent to carbonyl) and α-proton environment (δ ~4.1 ppm for NHCH₂) .
  • HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) to assess purity (>95%) and monitor byproducts .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation (theoretical MW: 215.3 g/mol) .

Q. What safety protocols are essential for handling 2-(Hexanoylamino)butanoic acid in the laboratory?

  • Hazard Mitigation : Based on structurally related amides and carboxylic acids, this compound may pose skin/eye irritation (GHS Category 2) and respiratory sensitization risks. Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid aerosol formation .
  • Storage : Store at 2–8°C in airtight containers to prevent moisture absorption or degradation .

Advanced Research Questions

Q. How can coupling efficiency between hexanoyl chloride and 2-aminobutanoic acid be optimized?

  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine, 5 mol%) to enhance nucleophilicity of the amine group, improving acylation rates .
  • Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) balances solubility and reactivity. Avoid protic solvents (e.g., water) until the reaction is quenched .
  • Kinetic Monitoring : In-situ FTIR to track acyl chloride consumption (disappearance of ~1800 cm⁻¹ carbonyl peak) ensures reaction completion .

Q. What strategies resolve discrepancies in NMR data for 2-(Hexanoylamino)butanoic acid derivatives?

  • Dynamic Effects : Rotameric equilibria (due to the amide bond) can split peaks; use elevated temperatures (50–60°C) or DMSO-d₆ to simplify spectra .
  • Isotopic Labeling : ¹⁵N-labeled analogs can clarify ambiguous NH coupling in ¹H NMR .
  • X-ray Crystallography : Single-crystal analysis (if feasible) provides definitive conformation data .

Q. How do structural modifications at the hexanoylamino group influence biological activity?

  • Structure-Activity Relationship (SAR) Studies :

  • Chain Length : Compare with shorter (butanoylamino) or longer (octanoylamino) analogs to assess hydrophobicity effects on membrane permeability .
  • Electron-Withdrawing Groups : Introduce fluorine at the hexanoyl chain to modulate metabolic stability (e.g., via CYP450 inhibition assays) .
    • In Vitro Assays : Test cytotoxicity (MTT assay) and target binding (SPR or ITC) to correlate modifications with activity .

Data Contradictions and Resolution

  • Spectral Anomalies : Discrepancies in melting points or NMR shifts across studies may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) and TGA to identify polymorphs .
  • Biological Replicability : Inconsistent IC₅₀ values in enzyme assays could stem from buffer composition (e.g., divalent cations) or protein batch variability. Standardize assay conditions using reference inhibitors .

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